molecular formula C9H18O2 B14622275 Methyl 3-ethyl-4-methylpentanoate CAS No. 60279-91-6

Methyl 3-ethyl-4-methylpentanoate

Cat. No.: B14622275
CAS No.: 60279-91-6
M. Wt: 158.24 g/mol
InChI Key: TWZULJKZBGIFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethyl-4-methylpentanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor and is used in various applications, including fragrances and as a sex attractant pheromone in certain ant species . The compound’s molecular formula is C10H20O2, and it is known for its role in chemical ecology and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-methylpentanoate can be synthesized through the esterification of 3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

Methyl 3-ethyl-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-ethyl-4-methylpentanoate as a pheromone involves its release into the environment, where it is detected by the olfactory receptors of male ants. This detection triggers a behavioral response, leading to mating. The molecular targets are the olfactory receptors, and the pathway involves signal transduction leading to behavioral changes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-ethyl-4-methylpentanoate is unique due to its specific use as a sex attractant pheromone in certain ant species, which is not a common application for other esters. Its specific structure allows it to interact uniquely with olfactory receptors, making it a valuable compound in chemical ecology .

Properties

CAS No.

60279-91-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl 3-ethyl-4-methylpentanoate

InChI

InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3

InChI Key

TWZULJKZBGIFOI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.